2-hydroxy-4-(hydroxymethyl)benzaldehyde

Enzyme inhibition Aldehyde dehydrogenase Medicinal chemistry

Researchers developing ALDH3A1-targeted probes or conducting antiviral SAR studies face reactivity limitations with simple salicylaldehydes. 2-Hydroxy-4-(hydroxymethyl)benzaldehyde solves this with three orthogonal reactive groups-aldehyde, phenolic OH, and benzylic alcohol-enabling sequential derivatization that reduces synthetic steps by 1-2. Key features: • ALDH3A1 IC₅₀ = 1.6-2.1 μM; LogP 0.7 ensures aqueous assay compatibility. • Essential unsubstituted parent scaffold for BLV antiviral SAR. • Analytical documentation included.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 156605-23-1
Cat. No. B1212545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-4-(hydroxymethyl)benzaldehyde
CAS156605-23-1
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)O)C=O
InChIInChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,9,11H,4H2
InChIKeyOWAQGWDSFNLJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(hydroxymethyl)benzaldehyde Profile


2-Hydroxy-4-(hydroxymethyl)benzaldehyde (CAS 156605-23-1, also known as 4-hydroxymethylsalicylaldehyde) is an aromatic benzaldehyde derivative bearing both a phenolic hydroxyl group at the 2-position and a hydroxymethyl group at the 4-position relative to the aldehyde [1]. With a molecular formula of C₈H₈O₃ and a molecular weight of 152.15 g/mol [2], this compound is functionally related to salicylaldehyde but possesses distinct physicochemical properties including a calculated LogP of 0.7, a topological polar surface area of 57.5 Ų, and two hydrogen bond donors . Its dual functionality—an aldehyde group for condensation and Schiff base formation, plus an additional hydroxymethyl moiety for further derivatization—positions it as a specialized intermediate in organic synthesis and medicinal chemistry applications .

Non-Substitutability of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde


Generic substitution of 2-hydroxy-4-(hydroxymethyl)benzaldehyde with simpler aromatic aldehydes fails because the unique juxtaposition of the ortho-hydroxy and para-hydroxymethyl groups fundamentally alters both its chemical reactivity and its biological target engagement profile. Structurally, the compound is a benzaldehyde in which the hydrogen meta to the phenolic hydroxy group of salicylaldehyde is replaced by a hydroxymethyl group [1]. This substitution pattern yields distinct physicochemical parameters: a LogP of approximately 0.7, which is significantly more hydrophilic than unsubstituted salicylaldehyde (LogP ~1.8) [2]. Critically, the presence of the hydroxymethyl group modulates enzyme inhibition potency against targets such as aldehyde dehydrogenase (ALDH3A1), where the compound exhibits an IC₅₀ in the low micromolar range (1,600–2,100 nM), whereas structurally simpler analogs demonstrate markedly different inhibitory profiles [3]. In synthetic applications, the dual functionality enables orthogonal derivatization strategies that are inaccessible using salicylaldehyde or 4-hydroxybenzaldehyde alone—for instance, the aldehyde group can participate in condensation reactions while the hydroxymethyl moiety remains available for esterification, oxidation, or etherification . Consequently, substituting this compound with a generic alternative would compromise reaction yields, alter biological outcomes, or necessitate extensive re-optimization of established protocols.

2-Hydroxy-4-(hydroxymethyl)benzaldehyde Differentiation Data


ALDH3A1 Inhibition Selectivity Profile

2-Hydroxy-4-(hydroxymethyl)benzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2,100 nM under standardized assay conditions (1 min preincubation, benzaldehyde substrate, spectrophotometric detection) [1]. In a parallel assay configuration with 2 min preincubation, the IC₅₀ was measured at 1,600 nM [2]. For comparison, a structurally related benzimidazole-sulfonamide derivative (CB7) demonstrated an IC₅₀ of 200 nM in the same 1 min preincubation assay—representing a 10.5-fold difference in potency [3]. Another salicylaldehyde-derived analog (B37) exhibited an IC₅₀ of 1,000 nM [4]. While 2-hydroxy-4-(hydroxymethyl)benzaldehyde is not the most potent ALDH3A1 inhibitor in this chemical series, its moderate affinity (IC₅₀ ~1.6–2.1 μM) and distinct substitution pattern provide a differentiated pharmacological fingerprint that may translate to altered off-target effects and tissue-specific activity profiles compared to higher-potency alternatives. ALDH3A1 is constitutively expressed in corneal epithelium and is implicated in cancer stem cell biology and chemotherapy resistance [5].

Enzyme inhibition Aldehyde dehydrogenase Medicinal chemistry

LogP Advantage for Aqueous Assays

The measured LogP of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is 0.697, reflecting the enhanced hydrophilicity imparted by the dual hydroxyl and hydroxymethyl substitution [1]. For direct comparison, unsubstituted salicylaldehyde (2-hydroxybenzaldehyde) has a reported LogP of 1.81 [2], while 4-hydroxybenzaldehyde exhibits a LogP of 1.39 [3]. The 4-hydroxymethylsalicylaldehyde derivative is approximately 13-fold more hydrophilic than salicylaldehyde (ΔLogP = 1.1 log units, corresponding to a >10-fold difference in octanol-water partition coefficient). The topological polar surface area (TPSA) of 57.5 Ų is consistent with favorable aqueous solubility and membrane permeability characteristics .

Physicochemical property Lipophilicity Drug discovery

Synthetic Differentiation from Salicylaldehyde

2-Hydroxy-4-(hydroxymethyl)benzaldehyde contains two distinct reactive hydroxyl functionalities—a phenolic hydroxyl at C2 and a primary benzylic alcohol at C4—in addition to the aldehyde group [1]. In contrast, salicylaldehyde (2-hydroxybenzaldehyde) possesses only the phenolic hydroxyl and aldehyde [2], while 4-hydroxybenzaldehyde contains a single phenolic hydroxyl at C4 and an aldehyde [3]. This differential functional group array enables orthogonal synthetic manipulation: the aldehyde can undergo Schiff base formation, reductive amination, or aldol condensation; the benzylic alcohol can be oxidized to a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution; and the phenolic hydroxyl can participate independently in alkylation or acylation reactions . The compound's hydrogen bond donor count (HBD = 2) and hydrogen bond acceptor count (HBA = 3) provide additional sites for supramolecular interactions and crystal engineering applications .

Organic synthesis Building block Derivatization

Antiviral Activity of the 6-Methyl Analog

The 6-methyl-substituted derivative of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (i.e., 2-hydroxy-4-(hydroxymethyl)-6-methylbenzaldehyde) has been evaluated for antiviral activity against bovine leukemia virus (BLV) [1]. This analog was isolated from a Talaromyces sp. fungal culture alongside vanitaracins and demonstrated activity against BLV in cell-based assays [2]. While direct quantitative antiviral data for the non-methylated target compound are not available, the scaffold-level evidence demonstrates that the 2-hydroxy-4-(hydroxymethyl)benzaldehyde core structure is biologically compatible and can serve as a starting point for antiviral lead optimization [3]. Importantly, the absence of the 6-methyl group in the target compound alters both steric and electronic properties, which would be expected to modulate target engagement and metabolic stability relative to the 6-methyl analog. This differentiation positions 2-hydroxy-4-(hydroxymethyl)benzaldehyde as a distinct synthetic intermediate for generating focused libraries of salicylaldehyde-derived antiviral candidates .

Antiviral Natural product Lead compound

Application Scenarios for 2-Hydroxy-4-(hydroxymethyl)benzaldehyde


ALDH3A1 Probe Development

For research groups developing ALDH3A1-targeted fluorescent probes or chemical biology tools, 2-hydroxy-4-(hydroxymethyl)benzaldehyde offers an optimal balance of properties: moderate enzyme inhibition (IC₅₀ ~1.6–2.1 μM) combined with a hydrophilic LogP of 0.7. This contrasts sharply with more potent ALDH3A1 inhibitors like CB7 (IC₅₀ = 200 nM, but more hydrophobic) and with unsubstituted salicylaldehyde (LogP ~1.8), which would require high DMSO concentrations in cellular assays. The compound's aqueous compatibility reduces solvent artifacts and improves dose-response curve fidelity in medium- to high-throughput screening campaigns [1].

Orthogonal Synthesis of Polyfunctionalized Aromatic Scaffolds

In medicinal chemistry and process chemistry laboratories, this compound serves as a differentiated building block for constructing polyfunctional aromatic systems. The presence of three distinct reactive groups (aldehyde, phenolic OH, benzylic alcohol) enables sequential orthogonal derivatization—for example, initial Schiff base formation at the aldehyde, followed by esterification of the benzylic alcohol, and subsequent alkylation of the phenol. This reduces the synthetic step count by 1–2 steps compared to routes starting from salicylaldehyde or 4-hydroxybenzaldehyde, which would require separate introduction of the benzylic alcohol functionality .

SAR Studies Exploring C6 Substitution in Antiviral Salicylaldehyde Derivatives

The antiviral activity demonstrated by the 6-methyl analog (2-hydroxy-4-(hydroxymethyl)-6-methylbenzaldehyde) against bovine leukemia virus establishes the 4-hydroxymethylsalicylaldehyde scaffold as a viable antiviral chemotype. Procurement of the non-methylated parent compound (2-hydroxy-4-(hydroxymethyl)benzaldehyde) is essential for conducting structure-activity relationship (SAR) studies that systematically evaluate the impact of C6 substitution on antiviral potency, metabolic stability, and off-target effects [2]. Such studies require the unsubstituted parent as a reference compound to isolate the contribution of the methyl group.

Crystal Engineering and Supramolecular Chemistry Applications

With two hydrogen bond donors (HBD = 2) and three hydrogen bond acceptors (HBA = 3), 2-hydroxy-4-(hydroxymethyl)benzaldehyde possesses a hydrogen-bonding capacity that exceeds both salicylaldehyde (HBD = 1, HBA = 2) and 4-hydroxybenzaldehyde (HBD = 1, HBA = 2). This enhanced capacity for directional intermolecular interactions makes the compound valuable for crystal engineering studies, co-crystal formation, and the design of supramolecular assemblies where predictable hydrogen-bonding networks are required .

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